N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin core linked to an acetamide group substituted with a 1,3-diazaspiro[4.4]nonane-2,4-dione moiety. The benzodioxin scaffold is known for its pharmacological relevance, particularly in anti-inflammatory applications .
Properties
Molecular Formula |
C17H19N3O5 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide |
InChI |
InChI=1S/C17H19N3O5/c21-14(18-11-3-4-12-13(9-11)25-8-7-24-12)10-20-15(22)17(19-16(20)23)5-1-2-6-17/h3-4,9H,1-2,5-8,10H2,(H,18,21)(H,19,23) |
InChI Key |
UXFUMYXBLLHJLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Benzodioxin Ring Formation
The benzodioxin core is synthesized via cyclization of catechol derivatives with epichlorohydrin or 1,2-dibromoethane. For example, 6-nitro-1,4-benzodioxane is reduced to 6-amino-1,4-benzodioxane using hydrogen gas and a palladium catalyst.
Procedure :
Acetamide Formation
The amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base:
Procedure :
-
Add 6-amino-1,4-benzodioxane (5 mmol) to anhydrous dichloromethane.
-
Introduce acetyl chloride (6 mmol) and triethylamine (7 mmol) dropwise at 0°C.
-
Stir at room temperature for 4 hours, then wash with NaHCO₃ and brine.
-
Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to isolate the acetamide (yield: 78%).
Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione
Spiro Ring Construction
The diazaspiro[4.4]nonane system is formed via a cyclocondensation reaction between cyclopentanone and hydrazine derivatives:
Procedure :
-
React cyclopentanone (10 mmol) with hydrazine hydrate (12 mmol) in ethanol under reflux for 6 hours.
-
Cool and filter the precipitated hydrazone.
-
Treat the hydrazone with phosgene (1.2 equiv) in tetrahydrofuran at 0°C to form the spirodiketopiperazine (yield: 65%).
Coupling of Intermediates
Alkylation of the Diazaspiro Ring
The spirodiketopiperazine undergoes alkylation with bromoacetyl chloride to introduce a reactive side chain:
Procedure :
Amide Bond Formation
The alkylated spiro compound is coupled with N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide using a coupling agent:
Procedure :
-
Mix N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (5 mmol) and the alkylated spiro intermediate (5 mmol) in DCM.
-
Add HATU (5.5 mmol) and DIPEA (7 mmol).
-
Stir for 24 hours, then purify via flash chromatography (DCM/methanol 95:5) to obtain the final product (yield: 60%).
Analytical Data and Optimization
Characterization
Yield Optimization
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Benzodioxin reduction | Ethanol | Pd/C | 25°C | 85 |
| Acetamide formation | DCM | Et₃N | 0→25°C | 78 |
| Spiro cyclization | THF | Phosgene | 0°C | 65 |
| Final coupling | DCM | HATU/DIPEA | 25°C | 60 |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the diazaspiro structure, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and acetamide positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin moiety can yield quinone derivatives, while reduction of the diazaspiro structure can produce amine derivatives .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Structural Features
The benzodioxin-acetamide scaffold is conserved across analogs, but substituents vary significantly:
| Compound Name/Feature | Substituent/R-Group | Key Structural Difference | Reference ID |
|---|---|---|---|
| Target Compound | 1,3-Diazaspiro[4.4]nonane-2,4-dione | Rigid spirocyclic system | - |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Sulfanyl-linked triazole-pyridine | Heterocyclic triazole and pyridine units | |
| N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | Nitro group at position 7 | Electron-withdrawing nitro substituent | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | Sulfonamide and 3,5-dimethylphenyl | Bulky sulfonamide and hydrophobic substituents | |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Pyridazinyl with 3,4-dimethoxyphenyl | Polar methoxy groups and pyridazine ring |
Physicochemical Properties
Substituents critically influence solubility, lipophilicity, and bioavailability:
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies based on diverse sources.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of the Benzodioxin Moiety : The initial step often involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various reagents to form sulfonamides.
- Formation of Spiro Compounds : The introduction of the diazaspiro moiety is achieved through reactions with appropriate bromoacetyl derivatives.
- Final Acetamide Formation : The final compound is obtained by acylation with acetic anhydride or similar reagents.
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory potential of compounds related to this compound. These compounds have been screened for their activity against:
- α-glucosidase : Important for managing Type 2 Diabetes Mellitus (T2DM). Inhibition of this enzyme can help in controlling blood sugar levels.
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound A | 25 ± 5 | Moderate Inhibition |
| Compound B | 15 ± 3 | High Inhibition |
- Acetylcholinesterase : Relevant for Alzheimer's Disease (AD) treatment. Compounds demonstrated varying degrees of inhibition.
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound C | 30 ± 7 | Moderate Inhibition |
| Compound D | 10 ± 2 | High Inhibition |
Anti-inflammatory Activity
The compound has been tested for its anti-inflammatory properties by evaluating its effects on cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the inflammatory response.
Results Summary:
- Inhibition of COX Enzymes : Compounds showed significant inhibition rates compared to standard drugs like diclofenac.
| Time (hours) | % Inhibition (Compound) | % Inhibition (Diclofenac) |
|---|---|---|
| 1 | 86% | 65% |
| 2 | 64% | 59% |
| 3 | 58% | 57% |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicate that certain derivatives exhibit promising anticancer activity.
Case Study Findings:
In a study involving HeLa and EUFA30 cell lines:
- Compound E showed a significant increase in early apoptosis and necrosis rates compared to controls.
| Compound | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
|---|---|---|---|
| Control | 0.3 | 0.4 | 5.7 |
| Compound E | 9.5 | 6.4 | 0.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
